An In-depth Technical Guide to 8-Aminothiochroman (CAS 2054-35-5)
An In-depth Technical Guide to 8-Aminothiochroman (CAS 2054-35-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminothiochroman, with its unique sulfur-containing heterocyclic structure, represents a compelling scaffold for medicinal chemistry and drug discovery. The incorporation of a sulfur atom into the chroman framework, combined with the presence of an amino group on the benzo ring, offers a rich chemical space for the development of novel therapeutic agents. Thiochromans, as a class, have demonstrated a wide array of biological activities, including antimicrobial, antifungal, and antitubercular properties.[1][2] This guide provides a comprehensive overview of the available chemical data, a proposed synthetic pathway, and an exploration of the potential applications of 8-aminothiochroman in drug development, serving as a vital resource for researchers in the field.
Chemical Identity and Physical Properties
| Property | Value | Source |
| Chemical Name | Thiochroman-8-amine | IUPAC |
| CAS Number | 2054-35-5 | N/A |
| Molecular Formula | C₉H₁₁NS | Calculated |
| Molecular Weight | 165.26 g/mol | Calculated |
| Appearance | Predicted to be a solid or oil | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents | N/A |
Molecular Structure and Significance
The structure of 8-aminothiochroman features a bicyclic system where a dihydropyran ring containing a sulfur atom is fused to a benzene ring. The amino group at the 8-position is a key functional group that can be readily modified to explore structure-activity relationships (SAR).
Diagram 1: Chemical Structure of 8-Aminothiochroman
Caption: Chemical structure of 8-aminothiochroman.
Synthesis Pathway
Proposed Synthesis of 8-Nitrothiochroman
The synthesis of thiochroman-4-ones is often achieved through the reaction of a thiophenol with an α,β-unsaturated acid.[3] A similar strategy can be adapted for the synthesis of 8-nitrothiochroman by starting with 2-nitrothiophenol and an appropriate three-carbon synthon. A one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids has also been reported and could be adapted.[4]
Diagram 2: Proposed Synthesis of 8-Nitrothiochroman
Caption: Proposed reaction scheme for the synthesis of 8-nitrothiochroman-4-one.
Reduction of 8-Nitrothiochroman to 8-Aminothiochroman
The nitro group of 8-nitrothiochroman can be reduced to the corresponding amine using standard reducing agents. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as ammonium chloride in an ethanol/water mixture.[3]
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Dissolution: Dissolve 8-nitrothiochroman-4-one (1 equivalent) in a 3:1 mixture of ethanol and water.
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Addition of Reagents: Add iron powder (approximately 9 equivalents) and ammonium chloride (approximately 2.25 equivalents) to the solution.
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Reaction: Stir the reaction mixture vigorously at 70 °C for 1 hour.
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Work-up: After completion, filter the reaction mixture through a pad of celite or silica gel to remove the iron catalyst.
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Purification: The filtrate can be concentrated and the crude product purified by column chromatography to yield 8-aminothiochroman-4-one.
Note: This protocol is adapted from the synthesis of 6-aminothiochroman-4-one and may require optimization for 8-aminothiochroman-4-one.[3] Subsequent reduction of the ketone at the 4-position would be necessary to obtain 8-aminothiochroman.
Spectral Data Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 8-aminothiochroman is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will appear in the downfield region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing thioether linkage. The aliphatic protons of the dihydropyran ring will appear in the upfield region (typically 2.0-4.0 ppm) as complex multiplets due to their diastereotopic nature.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. The aromatic carbons are expected to resonate in the range of 110-150 ppm, while the aliphatic carbons will appear in the upfield region of 20-40 ppm. The carbon atom attached to the nitrogen (C8) will be significantly influenced by the amino group.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 8-aminothiochroman (165.26 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the thiochroman ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[4][6]
Potential Applications in Drug Discovery
The thiochroman scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] The presence of the sulfur atom can enhance lipophilicity and membrane permeability, which are desirable properties for drug candidates.[1]
Antimicrobial and Antifungal Activity
Thiochroman and thiochromene derivatives have shown significant potential as antimicrobial and antifungal agents.[1][2] The mechanism of action for some sulfur-containing heterocycles involves interference with bacterial cell wall synthesis.[1] 8-Aminothiochroman could serve as a starting point for the development of novel antibiotics and antifungals, particularly with the rise of drug-resistant pathogens.
Antitubercular Activity
Benzothiopyranone derivatives, structurally related to thiochromans, have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][2] This suggests that 8-aminothiochroman could be a valuable scaffold for the design of new antitubercular drugs.
Other Potential Therapeutic Areas
The 8-aminoquinoline scaffold, a close structural analog, is known for its antimalarial and broad-spectrum anti-infective properties.[7][8] This suggests that 8-aminothiochroman could also be explored for its potential as an antimalarial, antileishmanial, and antiviral agent.
Safety and Handling
Specific safety data for 8-aminothiochroman is not available. However, based on the data for related compounds such as aminophenols and other aromatic amines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5][7][9][10] It may cause skin and eye irritation.[9][10]
Conclusion
8-Aminothiochroman is a promising, yet underexplored, chemical entity with significant potential for the development of new therapeutic agents. Its unique structural features, combining the thiochroman core with a reactive amino group, provide a versatile platform for medicinal chemists. While a lack of extensive published data necessitates further investigation, the information available for related compounds strongly suggests that 8-aminothiochroman is a valuable target for synthesis and biological evaluation. This guide serves as a foundational resource to stimulate and support future research into this intriguing molecule.
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Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC. Available from: [Link]
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